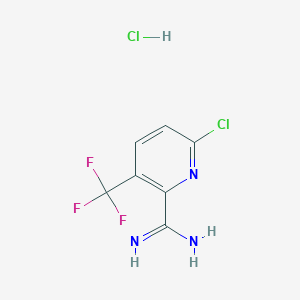
(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials such as 5-methylindole.
Formation of the Amino Acid Derivative: The indole core is then functionalized to introduce the amino acid moiety. This can be achieved through a series of reactions, including alkylation, amination, and esterification.
Resolution of Enantiomers: The resulting racemic mixture is resolved to obtain the (S)-enantiomer. This can be done using chiral resolution techniques such as chiral chromatography or crystallization.
Formation of the Hydrochloride Salt: Finally, the (S)-ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more cost-effective and scalable methods for chiral resolution and purification.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form reduced indole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes in the body, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
5-Methylindole: The parent compound used in the synthesis of (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological functions.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its (S)-enantiomeric form may exhibit different pharmacological activities compared to its ®-enantiomer, making it valuable for specific research and therapeutic applications.
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-(5-methyl-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-3-17-13(16)12(14)10-7-15-11-5-4-8(2)6-9(10)11;/h4-7,12,15H,3,14H2,1-2H3;1H/t12-;/m0./s1 |
InChI Key |
FPVZSXHFNLPKFQ-YDALLXLXSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)C)N.Cl |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=C1C=C(C=C2)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


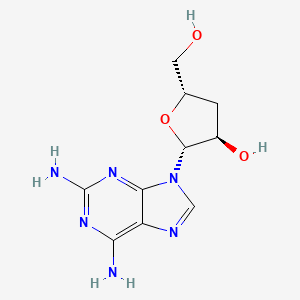

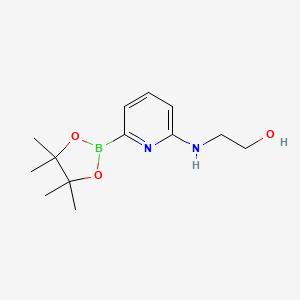

![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)
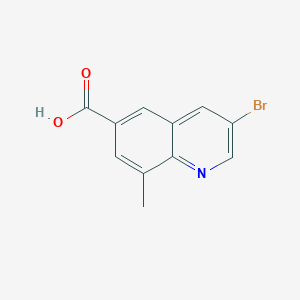
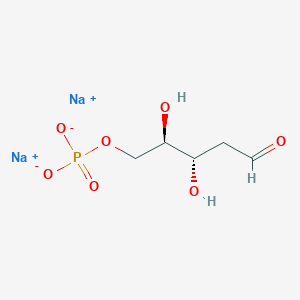
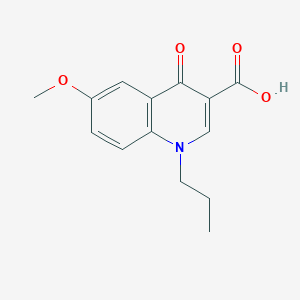
![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)
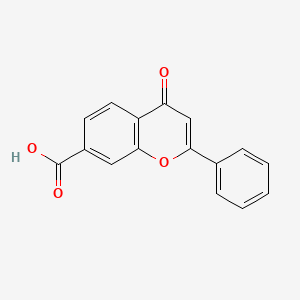
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)
